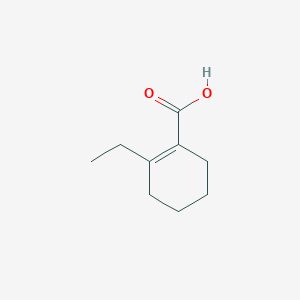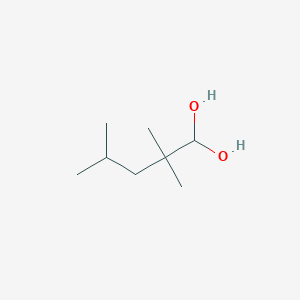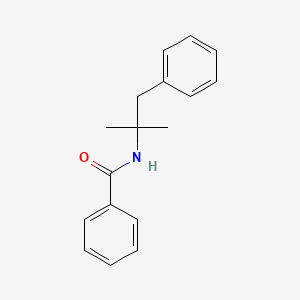![molecular formula C12H10O3 B14648382 Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- CAS No. 53948-58-6](/img/structure/B14648382.png)
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an oxirene ring fused to a naphthalene backbone, and two methyl groups at the 1a and 7a positions. The molecular formula for this compound is C12H10O3, and it has a molecular weight of 202.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,4-naphthoquinone with an epoxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxirene ring to a diol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields dihydroxy derivatives.
Substitution: Results in halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- involves its interaction with various molecular targets. The oxirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-: Similar structure but with one methyl group.
2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone: Lacks the additional methyl groups.
Menadione-2,3-epoxide: Another related compound with different substituents.
Uniqueness
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups at the 1a and 7a positions can affect the compound’s stability and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
53948-58-6 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1a,7a-dimethylnaphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C12H10O3/c1-11-9(13)7-5-3-4-6-8(7)10(14)12(11,2)15-11/h3-6H,1-2H3 |
InChI Key |
FYKKAKRDATZSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


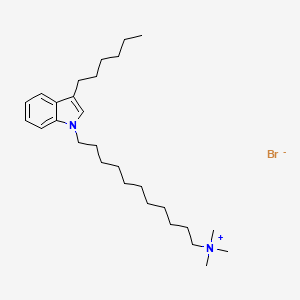
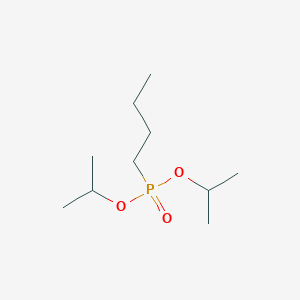
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
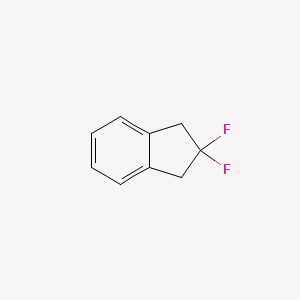
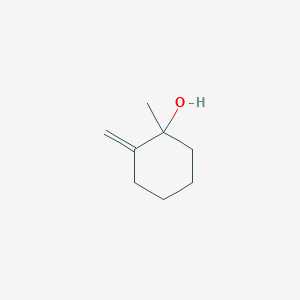
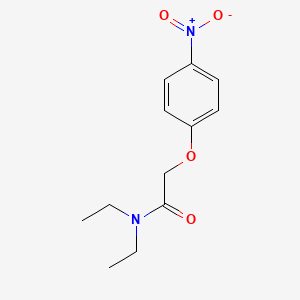
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)
![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
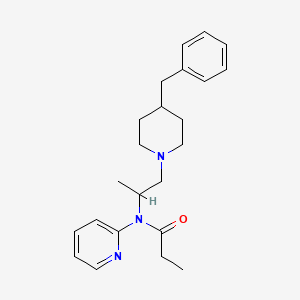
![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
